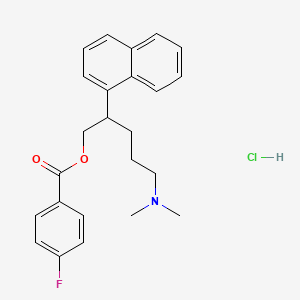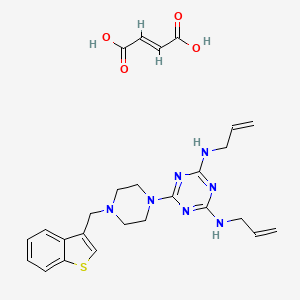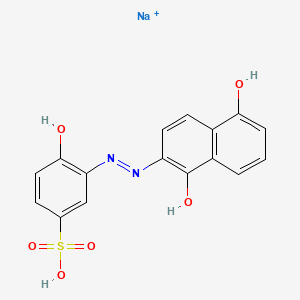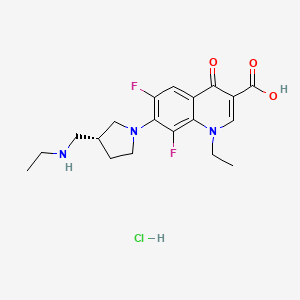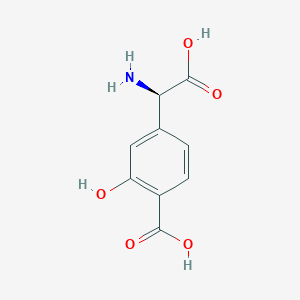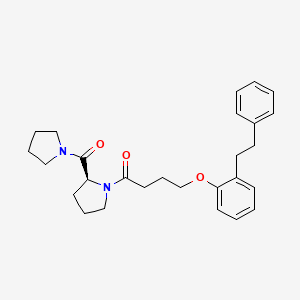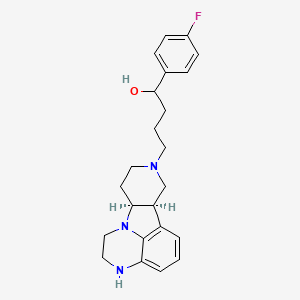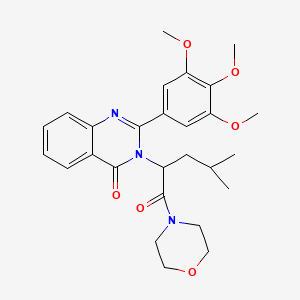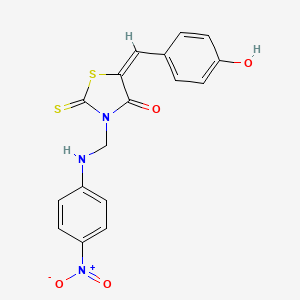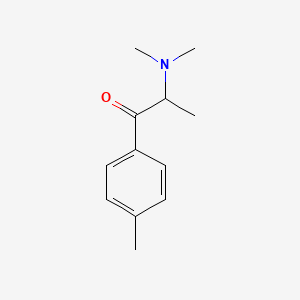
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
準備方法
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, where the formation of the heterocyclic ring system is a key step. Common reagents used in these reactions include substituted hydrazines and pyrazine-2,3-dicarbonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
Similar compounds to 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- include other heterocyclic compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups and overall molecular structure. Examples include:
Pyrrolopyrazine derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Benzothiopyrano derivatives: These compounds have similar ring structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
CAS番号 |
115091-90-2 |
|---|---|
分子式 |
C22H16N2O4S |
分子量 |
404.4 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H16N2O4S/c1-25-13-4-6-19-14(8-13)21-16(10-29-19)20(15(9-23)22(24-21)26-2)12-3-5-17-18(7-12)28-11-27-17/h3-8H,10-11H2,1-2H3 |
InChIキー |
GILOSLHNLKBCJP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)SCC3=C(C(=C(N=C32)OC)C#N)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



